2.1‑Log‑Unit Higher Lipophilicity Relative to the Acetamide Analog Enhances Predicted Membrane Permeability
The target compound exhibits an XLogP3 of 3.3, compared to 1.2 for N‑((1‑(4‑chlorophenyl)-5‑oxopyrrolidin‑3‑yl)methyl)acetamide (CAS 954704‑55‑3), both computed by the same XLogP3 3.0 algorithm [1][2]. This difference of +2.1 log units places the target compound substantially higher in lipophilicity, a parameter that correlates with passive transcellular permeability and access to intracellular targets such as the ATF4 translational machinery [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | N‑((1‑(4‑chlorophenyl)-5‑oxopyrrolidin‑3‑yl)methyl)acetamide: XLogP3 = 1.2 |
| Quantified Difference | ΔXLogP3 = +2.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm; values retrieved from PubChem (2021 release) |
Why This Matters
Higher lipophilicity is a key driver of passive membrane permeability, which may be necessary for compounds intended to engage intracellular ATF4 pathway components; researchers screening for cellular activity should not substitute the less lipophilic acetamide analog without expecting dramatically different cell penetration.
- [1] PubChem. (2021). Compound Summary for CID 16918804 (target). XLogP3-AA = 3.3. View Source
- [2] PubChem. (2021). Compound Summary for CID 16918790 (acetamide analog). XLogP3-AA = 1.2. View Source
- [3] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235–248. View Source
